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Abstract: This document provides a comprehensive technical overview of 3'-Methoxy-5'-

methylacetophenone (CAS No. 5333-21-1), a substituted aromatic ketone of interest to

medicinal chemists and researchers in drug development. Due to the limited availability of

direct experimental data in public literature, this guide synthesizes information from closely

related structural analogs to present a predictive yet scientifically grounded profile. It covers

anticipated physicochemical properties, a detailed proposed synthetic protocol, expected

analytical signatures, and potential applications, serving as a foundational resource for

researchers intending to synthesize or utilize this compound.

Introduction: A Versatile but Undocumented
Building Block
3'-Methoxy-5'-methylacetophenone is a member of the acetophenone family, a class of

compounds widely recognized as crucial intermediates in the synthesis of fine chemicals and

active pharmaceutical ingredients (APIs).[1] Its structure, featuring a ketone, a methoxy ether,

and a methyl group on the aromatic ring, offers multiple points for chemical modification,

making it a potentially valuable scaffold in synthetic chemistry. The methoxy and acetyl groups,
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in particular, are common moieties in bioactive molecules, capable of influencing properties

such as receptor binding, solubility, and metabolic stability.[2]

Despite its potential, 3'-Methoxy-5'-methylacetophenone is not extensively documented in peer-

reviewed literature or commercial chemical databases. This guide aims to bridge that gap by

providing a robust, predictive analysis based on the well-characterized properties of its

constituent analogs: 3'-methoxyacetophenone and 3'-methylacetophenone. By understanding

these related structures, we can infer the likely characteristics of the target compound and

propose reliable methodologies for its synthesis and characterization.

Physicochemical and Safety Properties
The properties of 3'-Methoxy-5'-methylacetophenone can be estimated by referencing its

structural components. The data presented below is a synthesis of known values for analogous

compounds to provide a reliable starting point for experimental work.

Predicted Physicochemical Data
The following table summarizes the core chemical identifiers and predicted physical properties.

Predictions are derived from the known properties of 3'-methoxyacetophenone and 3'-

methylacetophenone.[3][4][5]
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Property Value / Description Source / Rationale

CAS Number 5333-21-1 Chemical Abstracts Service

Molecular Formula C₁₀H₁₂O₂ Calculated

Molecular Weight 164.20 g/mol Calculated

IUPAC Name
1-(3-methoxy-5-

methylphenyl)ethan-1-one
IUPAC Nomenclature

Appearance
Predicted: Colorless to pale

yellow liquid

Based on analogs like 3-

methoxyacetophenone.[4]

Boiling Point Estimated: 230-245 °C

Interpolated from analogs (3-

methylacetophenone: 218-

220°C, 3-

methoxyacetophenone: 239-

241°C[6]).

Density
Estimated: ~1.04 g/mL at 25

°C

Interpolated from analogs (3-

methylacetophenone: 0.986

g/mL, 3-

methoxyacetophenone: 1.09

g/mL[7]).

Solubility

Predicted: Soluble in organic

solvents (e.g., ethanol,

acetone, THF), sparingly

soluble in water.

General property of aromatic

ketones.[6]

XLogP3 Estimated: ~2.2

Based on additive models from

analogs (3-

methylacetophenone: 2.3[5], 3-

methoxyacetophenone: 1.8[4]).

Inferred Safety & Handling Profile
A formal toxicological profile for 3'-Methoxy-5'-methylacetophenone is not available. However,

based on safety data for related aromatic ketones, the following precautions are advised.[7][8]
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Hazard Classification (Predicted): May be harmful if swallowed (Acute Toxicity, Oral) and

may cause skin and eye irritation.[8] It is expected to be a combustible liquid.

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety

glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid

inhalation of vapors and direct contact with skin and eyes. Keep away from heat, sparks, and

open flames.[10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The

compound may be light-sensitive, similar to 3-methoxyacetophenone.[7]

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7][10]

Proposed Synthesis: Friedel-Crafts Acylation
The most direct and industrially scalable route to synthesize 3'-Methoxy-5'-

methylacetophenone is the Friedel-Crafts acylation of 3-methylanisole (1-methoxy-3-

methylbenzene). This electrophilic aromatic substitution directs the incoming acetyl group

primarily to the positions ortho and para to the activating methoxy group. Due to steric

hindrance from the adjacent methyl group, acylation is strongly favored at the C5 position (para

to the methoxy group), leading to the desired product.

Experimental Workflow Diagram
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Reaction Setup

Acylation

Workup & Isolation

Purification

1. Charge 3-methylanisole
& Anhydrous Solvent (e.g., DCM)

to a dry, N₂-purged flask.

2. Cool the mixture
to 0 °C in an ice bath.

3. Add Anhydrous AlCl₃
portion-wise with stirring.

(Exothermic reaction)

4. Add Acetyl Chloride
dropwise via addition funnel.

Maintain temperature at 0-5 °C.

Initiates Reaction

5. Allow reaction to warm
to room temperature and stir
for 2-4 hours until complete.

6. Quench reaction by slowly
pouring onto crushed ice
and concentrated HCl.

7. Separate organic layer.
Extract aqueous layer
with solvent (DCM).

8. Wash combined organic layers
with NaHCO₃ (aq) and brine.

9. Dry over anhydrous Na₂SO₄,
filter, and concentrate

under reduced pressure.

10. Purify crude product via
vacuum distillation or

column chromatography.

Click to download full resolution via product page

Caption: Friedel-Crafts acylation workflow for synthesizing 3'-Methoxy-5'-methylacetophenone.
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Detailed Step-by-Step Protocol
This protocol is a proposed method and should be adapted and optimized under appropriate

laboratory conditions.

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylanisole (1.0 eq) and anhydrous

dichloromethane (DCM, 100 mL).

Cooling: Cool the flask in an ice-water bath to 0 °C with continuous stirring.

Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃, 1.2 eq) in small

portions over 15 minutes. The addition is exothermic; maintain the internal temperature

below 10 °C.

Causality Note: AlCl₃ is the Lewis acid catalyst that activates the acetyl chloride to form

the acylium ion electrophile, which is necessary for the aromatic substitution. Anhydrous

conditions are critical as water would decompose the catalyst.[11]

Reagent Addition: Add acetyl chloride (1.1 eq) dropwise from the addition funnel over 30

minutes, ensuring the temperature remains between 0-5 °C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's

progress by Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench

the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and

concentrated hydrochloric acid (20 mL).

Self-Validation Note: The acidic quench decomposes the aluminum chloride-ketone

complex, precipitating aluminum salts and liberating the product into the organic phase. A

successful quench is indicated by the dissolution of most solids and clear layer separation.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract

the aqueous layer twice with DCM (2 x 50 mL).
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Washing: Combine all organic layers and wash sequentially with saturated sodium

bicarbonate (NaHCO₃) solution (1 x 50 mL) to neutralize any remaining acid, followed by

brine (1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the

crude product.

Purification: Purify the crude oil via vacuum distillation to obtain the final product as a

colorless to pale yellow liquid. Alternatively, for higher purity, silica gel column

chromatography can be used (eluent: hexane/ethyl acetate gradient).

Analytical Characterization (Anticipated Signatures)
Structural verification of the synthesized 3'-Methoxy-5'-methylacetophenone is critical. The

following data represent the expected spectroscopic signatures based on established principles

and data from analogs.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nucleus

Anticipated

Chemical Shift

(δ, ppm)

Multiplicity Assignment Rationale

¹H NMR ~7.0-7.2 s (or narrow m)
2H, Aromatic C2-

H, C6-H

Protons ortho to

the acetyl group

will be downfield.

The meta-

relationship

between them

might result in a

narrow multiplet

or apparent

singlet.

¹H NMR ~6.8-7.0 s (or narrow t)
1H, Aromatic C4-

H

This proton is

ortho to the

methoxy and

methyl groups

and will be the

most upfield of

the aromatic

signals.

¹H NMR ~3.85 s 3H, -OCH₃

Typical chemical

shift for an aryl

methoxy group.

[13]

¹H NMR ~2.60 s 3H, -COCH₃

Typical chemical

shift for an aryl

acetyl methyl

group.[13][14]

¹H NMR ~2.40 s 3H, Ar-CH₃

Typical chemical

shift for an aryl

methyl group.[14]

¹³C NMR ~198 s C=O Characteristic

shift for a ketone
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carbonyl carbon.

[14]

¹³C NMR ~160 s C-OCH₃

Aromatic carbon

attached to the

electron-donating

methoxy group.

¹³C NMR ~139 s C-CH₃

Aromatic carbon

attached to the

methyl group.

¹³C NMR ~138 s C-COCH₃

Aromatic carbon

attached to the

acetyl group.

¹³C NMR ~122 d C4-H
Aromatic CH

carbon.

¹³C NMR ~115 d C6-H

Aromatic CH

carbon, shielded

by ortho-methoxy

group.

¹³C NMR ~108 d C2-H

Aromatic CH

carbon, shielded

by ortho-methoxy

group.

¹³C NMR ~55.5 q -OCH₃ Methoxy carbon.

¹³C NMR ~26.5 q -COCH₃
Acetyl methyl

carbon.[14]

¹³C NMR ~21.5 q Ar-CH₃
Aromatic methyl

carbon.[14]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
IR Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption

bands.
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~1680 cm⁻¹: Strong C=O stretch (aryl ketone).

~1600, 1580 cm⁻¹: C=C stretches (aromatic ring).

~1250, 1050 cm⁻¹: C-O stretch (aryl ether).

~2950-3000 cm⁻¹: C-H stretches (aliphatic and aromatic).

Mass Spectrometry (EI-MS):

Molecular Ion (M⁺): m/z = 164.

Key Fragments: A prominent peak at m/z = 149 ([M-CH₃]⁺), corresponding to the loss of

the acetyl methyl group, is expected to be the base peak, similar to other acetophenones.

[5][15] Another significant fragment at m/z = 121 ([M-COCH₃]⁺) from the loss of the entire

acetyl group may also be observed.

Potential Applications in Research and Drug
Discovery
Substituted acetophenones are foundational building blocks in medicinal chemistry, often

serving as precursors for more complex heterocyclic and polyfunctional molecules.[16]

Synthesis of Chalcones and Flavonoids: 3'-Methoxy-5'-methylacetophenone can undergo

Claisen-Schmidt condensation with various aldehydes to produce chalcones. These α,β-

unsaturated ketones are precursors to flavonoids and pyrazoles, classes of compounds

known for a wide range of biological activities, including anti-inflammatory and anticancer

properties.[17]

Mannich Base Synthesis: As a ketone with an alpha-methyl group, it can participate in

Mannich reactions to generate β-amino ketones, which are important pharmacophores and

synthetic intermediates.[17]

Scaffold for API Development: The presence of methoxy and methyl groups on the phenyl

ring provides handles for modifying lipophilicity and metabolic stability. The ketone can be

reduced to an alcohol, converted to an oxime, or used in reactions to build heterocyclic rings

(e.g., quinolines, pyrimidines), making it a versatile starting point for generating libraries of
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novel compounds for high-throughput screening.[18] The structural motifs are found in

natural products and synthetic compounds with demonstrated pharmacological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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